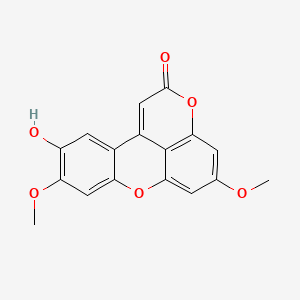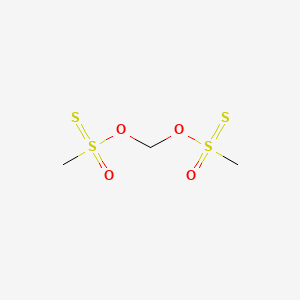
5-(2-Quinoxalinyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinoxaline and isoxazole. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The quinoxaline ring is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, while the isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid typically involves the formation of the quinoxaline and isoxazole rings separately, followed by their coupling. One common method for synthesizing the quinoxaline ring is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions: 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxaline or isoxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The quinoxaline moiety can act as a ligand for various enzymes and receptors, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring also show a wide range of biological activities.
Uniqueness: 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid is unique due to the combination of the quinoxaline and isoxazole rings, which can provide synergistic effects in terms of biological activity and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H7N3O3 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC名 |
5-quinoxalin-2-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H7N3O3/c16-12(17)9-5-11(18-15-9)10-6-13-7-3-1-2-4-8(7)14-10/h1-6H,(H,16,17) |
InChIキー |
WNJNOOYMOJVTOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=NO3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13358133.png)
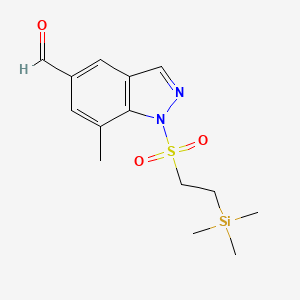

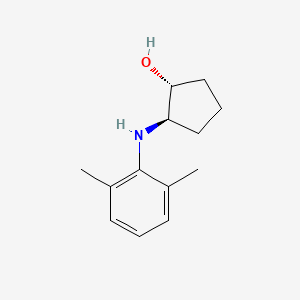
![2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358142.png)
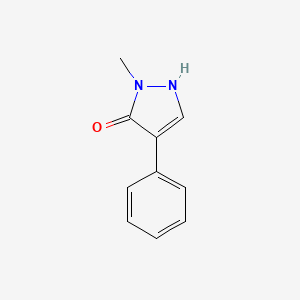
![(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)
![2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13358172.png)
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
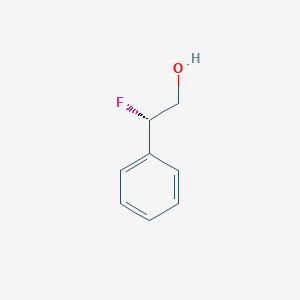

![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)
